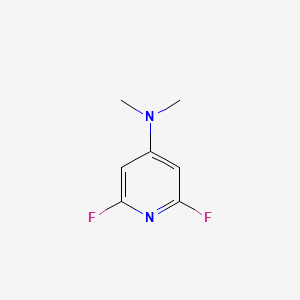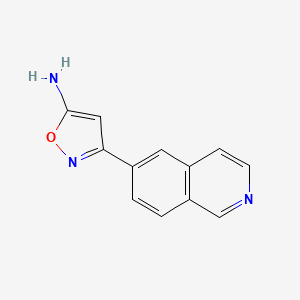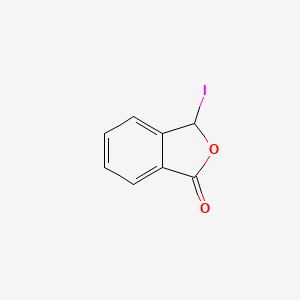
3-iodoisobenzofuran-1(3H)-one
Overview
Description
. It is characterized by the presence of an iodine atom attached to a phthalide structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing iodophthalide involves the iodination of phthalide. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the Grignard reaction, where 5-iodophthalide is obtained through a sequential double Grignard reaction .
Industrial Production Methods
In industrial settings, the production of iodophthalide often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-iodoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in iodophthalide can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: this compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions to yield various reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodophthalide derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-iodoisobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of iodophthalide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which iodophthalide is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to iodophthalide include:
Phthalide: The parent compound without the iodine atom.
Bromophthalide: A similar compound with a bromine atom instead of iodine.
Chlorophthalide: A compound with a chlorine atom in place of iodine.
Uniqueness
3-iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific research and industrial applications where iodine’s properties are advantageous .
Properties
CAS No. |
61296-43-3 |
|---|---|
Molecular Formula |
C8H5IO2 |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H |
InChI Key |
BXRVAIYLQLSKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


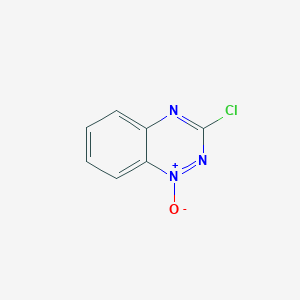



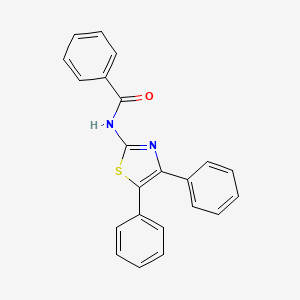
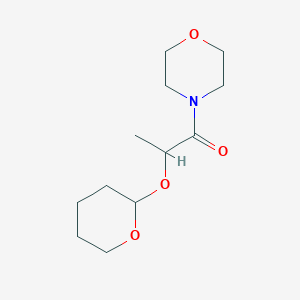
![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
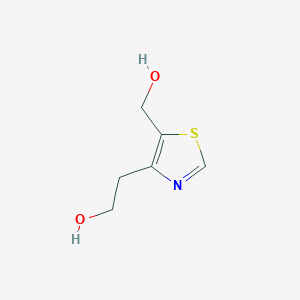
![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)
